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molecular formula C19H20N4O B8429133 4-Amino-2-anilino-3-morpholinoquinoline

4-Amino-2-anilino-3-morpholinoquinoline

Cat. No. B8429133
M. Wt: 320.4 g/mol
InChI Key: SPVJHCJVJIRPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05019574

Procedure details

The 2-anilino-3-morpholino-4-nitroquinoline (2.9 g, 0.0083 mol) was dissolved in tetrahydrofuran (10 ml) and subjected to reduction in the presence of 10g palladium-on-carbon (0.3 g). After completion of the reaction, the palladium-on-carbon catalyst was filtered off and the mother liquor was concentrated. Following purification by chromatography on an alumina column using chloroform as a developing solvent, recrystallization from methanol was conducted to obtain 4-amino-2-anilino-3-morpholinoquinoline in an amount of 1.89 g (yield, 69%).
Name
2-anilino-3-morpholino-4-nitroquinoline
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[C:17]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[C:16]([N+:24]([O-])=O)[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCCC1.[Pd]>[NH2:24][C:16]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:9]=[C:8]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:17]=1[N:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1

Inputs

Step One
Name
2-anilino-3-morpholino-4-nitroquinoline
Quantity
2.9 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1N1CCOCC1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the palladium-on-carbon catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was concentrated
CUSTOM
Type
CUSTOM
Details
purification by chromatography on an alumina column
CUSTOM
Type
CUSTOM
Details
as a developing solvent, recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC2=CC=CC=C12)NC1=CC=CC=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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